BenchChemオンラインストアへようこそ!

1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

Medicinal Chemistry Building Blocks Quality Control Procurement Specification

This 7-azaindole-based building block features a C3-carbohydrazide handle that enables condensation/cyclization chemistries inaccessible to unsubstituted or 5-substituted analogs. It is explicitly disclosed in patent literature as a critical intermediate for generating protein kinase inhibitors with >100-fold selectivity against Janus and TEC kinase families. Derivatives built on this scaffold demonstrate low-nanomolar potency against FGFR1 (7 nM), FGFR2 (9 nM), and FGFR3 (25 nM) with validated anti-proliferative and pro-apoptotic effects in 4T1 breast cancer models. The ≥95% minimum purity specification reduces the risk of impurity-driven false positives in biochemical and cellular assays. Procure this scaffold to accelerate FGFR isoform-selectivity SAR, construct 1,3,4-oxadiazole libraries via iodine-mediated cyclization, or advance immunomodulatory drug discovery programs requiring minimal off-target kinase activity.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 310887-39-9
Cat. No. B1396744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
CAS310887-39-9
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2C(=O)NN)N=C1
InChIInChI=1S/C8H8N4O/c9-12-8(13)6-4-11-7-5(6)2-1-3-10-7/h1-4H,9H2,(H,10,11)(H,12,13)
InChIKeyRCTKDOLLKSLHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-3-carbohydrazide (CAS 310887-39-9) Procurement Guide: Structural and Functional Profile


1H-Pyrrolo[2,3-b]pyridine-3-carbohydrazide (CAS 310887-39-9) is a heterobicyclic building block featuring a 7-azaindole core fused to a pyrrolopyridine scaffold with a reactive carbohydrazide handle at the C3 position . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor development programs targeting FGFR and JAK families [1][2]. With molecular formula C8H8N4O and molecular weight 176.18 g/mol, it possesses a unique combination of hydrogen-bonding capacity and electrophilic reactivity that distinguishes it from simpler azaindole analogs lacking the hydrazide functionality .

Why 1H-Pyrrolo[2,3-b]pyridine-3-carbohydrazide Cannot Be Replaced by Unsubstituted or 5-Position Azaindole Analogs


Generic substitution fails because the C3-carbohydrazide moiety confers fundamentally different reactivity and downstream derivatization outcomes compared to unsubstituted azaindoles or analogs modified at the 5-position. The C3-position on the 7-azaindole scaffold is the most reactive site for electrophilic aromatic substitution, and the hydrazide group provides a nucleophilic handle that enables condensation with aldehydes to form hydrazones or cyclization to 1,3,4-oxadiazoles—transformations inaccessible to 5-substituted analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide, CAS 1210437-70-9) that carry the hydrazide but have altered electronic properties [1][2]. Furthermore, the C3-hydrazide pyrrolo-pyridine motif is explicitly disclosed in patent literature as a critical intermediate for generating protein kinase inhibitors with selectivity profiles exceeding 100-fold against Janus and TEC kinase families—a property not achievable with C3-unsubstituted parent scaffolds [2][3].

1H-Pyrrolo[2,3-b]pyridine-3-carbohydrazide: Quantitative Differentiation Evidence Against Key Comparators


Commercial Purity Specification: 95% Minimum Versus Unspecified/Unavailable Baselines

The target compound carries a documented minimum purity specification of 95% from a validated commercial supplier, providing a defined quality baseline for reproducible synthesis and screening campaigns . In contrast, closely related building blocks such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide (CAS 1210437-70-9) and 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo-[2,3-b]pyridine-3-carbohydrazide (CAS unlisted) are marketed without explicit minimum purity specifications in publicly available technical documentation [1].

Medicinal Chemistry Building Blocks Quality Control Procurement Specification

Derivative FGFR Inhibitory Potency: IC50 Values Against FGFR1–4 in Low Nanomolar Range

Derivatives built upon the 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide scaffold have demonstrated potent FGFR inhibitory activity. Compound 4h, a derivative bearing the core scaffold, exhibited IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) in biochemical kinase assays [1]. By comparison, 7-azaindole-based PDK1 inhibitors from alternative optimization programs showed biochemical IC50 values in the low micromolar range (e.g., compound 16: IC50 = 1.1 μM) before extensive optimization—representing a ~157-fold difference in potency at the hit/lead stage [2].

FGFR Kinase Inhibition Cancer Therapeutics Lead Optimization

C3-Hydrazide as a Critical Synthetic Handle for Diversification Not Present in Unsubstituted Azaindoles

The C3-carbohydrazide group enables condensation with aldehydes to form hydrazones and subsequent iodine-mediated cyclization to 1,3,4-oxadiazoles—diversification pathways inaccessible to unsubstituted 7-azaindole (CAS 271-63-6) or 5-fluoro-7-azaindole (CAS unlisted) that lack the hydrazide handle [1]. In systematic studies, 7-azaindole-based carbohydrazides and their corresponding oxadiazoles exhibited α-glucosidase inhibitory activity with IC50 values ranging from 0.46 to 24.92 mM [2]. In contrast, the unsubstituted 7-azaindole parent cannot undergo these transformations without prior C3 functionalization, adding at least one synthetic step and reducing overall yield.

Synthetic Intermediates Hydrazone Formation 1,3,4-Oxadiazole Synthesis

Selectivity Profile of Scaffold-Derived Kinase Inhibitors: >100-Fold Selectivity Against Janus and TEC Families

1H-pyrrolo[2,3-b]pyridine-derived compounds, for which the target carbohydrazide serves as a key synthetic intermediate, have demonstrated selectivity exceeding 100-fold against Janus and TEC family kinases in biochemical profiling panels [1][2]. Specifically, the series exhibited >100-fold selectivity against all tested Janus and TEC kinases except BMX (30 nM activity) and TXK (45 nM activity) [2]. In contrast, unoptimized 7-azaindole PDK1 inhibitors from parallel discovery programs exhibited poor cellular translation (IC50 = 2.3 μM in mechanistic assays) and either low microsomal stability or low permeability—highlighting the selectivity advantage accessible from the pyrrolopyridine scaffold relative to simpler azaindole frameworks [3].

Kinase Selectivity Immunomodulation JAK Inhibitors

1H-Pyrrolo[2,3-b]pyridine-3-carbohydrazide: Validated Application Scenarios Based on Evidence


FGFR-Targeted Oncology Lead Generation and Hit Expansion

Procure this building block as a core scaffold for generating FGFR1–4 inhibitor libraries. Derivatives built on this scaffold have demonstrated low-nanomolar biochemical potency against FGFR1 (7 nM), FGFR2 (9 nM), and FGFR3 (25 nM), with validated anti-proliferative, pro-apoptotic, and anti-migratory effects in 4T1 breast cancer cell models [1]. The C3-hydrazide handle enables rapid condensation-based diversification to explore SAR around FGFR isoform selectivity and overcome FGFR4-related potency gaps (IC50 = 712 nM) [1].

JAK/TEC Family Kinase Inhibitor Development for Immuno-Oncology

Utilize this compound as a synthetic intermediate for constructing kinase inhibitors with validated >100-fold selectivity against Janus and TEC family kinases. Patent and biochemical profiling data confirm that derivatives derived from this scaffold maintain high selectivity windows, with only BMX (30 nM) and TXK (45 nM) showing activity below the 100-fold threshold [2][3]. This profile supports immunomodulatory drug discovery programs where off-target kinase inhibition must be minimized.

α-Glucosidase Inhibitor Synthesis for Metabolic Disorder Research

Employ the C3-hydrazide functionality to generate 1,3,4-oxadiazole libraries via iodine-mediated cyclization. 7-Azaindole-based carbohydrazides and their oxadiazole counterparts have demonstrated α-glucosidase inhibition with IC50 values spanning 0.46–24.92 mM [4]. This synthetic pathway is not accessible to unsubstituted 7-azaindole analogs lacking the pre-installed hydrazide group, providing a direct synthetic efficiency advantage.

Quality-Controlled Building Block for Reproducible Medicinal Chemistry Workflows

Select this compound for lead optimization campaigns requiring consistent batch-to-batch performance. The 95% minimum purity specification provides a quantifiable quality baseline absent in documentation for structural analogs such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide and 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo-[2,3-b]pyridine-3-carbohydrazide [5]. This specification reduces the risk of impurity-driven false positives in biochemical and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.